molecular formula C9H10ClN3 B13673575 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B13673575
M. Wt: 195.65 g/mol
InChI Key: DLTLALKJUHJHHF-UHFFFAOYSA-N
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Description

6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its chemical identity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with isopropylhydrazine under acidic conditions to form the desired pyrazolopyridine structure. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction Products: Different oxidized or reduced forms of the compound can be obtained, which may have distinct properties and applications.

Scientific Research Applications

6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine
  • 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position and the isopropyl group at the 2nd position differentiates it from other pyrazolopyridine derivatives. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2-propan-2-ylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-5-7-4-11-9(10)3-8(7)12-13/h3-6H,1-2H3

InChI Key

DLTLALKJUHJHHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=NC(=CC2=N1)Cl

Origin of Product

United States

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